

Applications of NHPI-PEG4-C2-Pfp Ester in Targeted Drug Delivery

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Compound of Interest

Compound Name: NHPI-PEG4-C2-Pfp ester

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The **NHPI-PEG4-C2-Pfp ester** is a heterobifunctional linker designed for the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker is comprised of three key components: an N-Hydroxyphthalimide (NHPI) ester, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a pentafluorophenyl (Pfp) ester reactive group. This unique combination of moieties offers several advantages in the design and efficacy of targeted therapies.

The Pfp ester provides a highly reactive site for conjugation to primary amines, such as the lysine residues on the surface of monoclonal antibodies, forming a stable amide bond.^{[1][2]} Pfp esters are known for their high reactivity and increased stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.^[1] The PEG4 spacer is a short, hydrophilic linker that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.^{[3][4]} The NHPI ester end can be utilized in various chemical transformations, including for the attachment of the cytotoxic payload.

These application notes provide an overview of the utility of **NHPI-PEG4-C2-Pfp ester** in targeted drug delivery, along with detailed protocols for its use in the preparation and characterization of ADCs.

Key Applications

- **Antibody-Drug Conjugates (ADCs):** The primary application of **NHPI-PEG4-C2-Pfp ester** is in the construction of ADCs for targeted cancer therapy.[5][6] The linker facilitates the covalent attachment of a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.
- **Targeted Delivery of Other Payloads:** Beyond cytotoxic drugs, this linker can be used to conjugate other therapeutic or diagnostic agents to targeting moieties. This includes, but is not limited to, radionuclides, photosensitizers, and fluorescent dyes for imaging applications.
- **Surface Modification of Nanoparticles:** The Pfp ester functionality can be used to modify the surface of amine-functionalized nanoparticles with molecules containing the NHPI-PEG4-C2 moiety, enabling the attachment of various payloads for targeted delivery.

Quantitative Data Summary

The following tables present representative data for an ADC constructed using the **NHPI-PEG4-C2-Pfp ester** linker. This data is illustrative and the actual results may vary depending on the specific antibody, drug, and experimental conditions.

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Parameter	Value	Method of Determination
Molar Ratio (Linker:Antibody)	5:1	-
Reaction Time	4 hours	-
Reaction Temperature	Room Temperature	-
Average DAR	3.8	Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency	>95%	UV-Vis Spectroscopy
Monomer Content	>98%	Size Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity of a Representative ADC

Cell Line (Antigen Expression)	ADC IC50 (nM)	Free Drug IC50 (nM)	Non-Targeting ADC IC50 (nM)
Cancer Cell Line (+)	1.5	0.1	>1000
Normal Cell Line (-)	>1000	0.2	>1000

Table 3: Representative Pharmacokinetic Parameters in a Murine Model

Compound	Half-life ($t_{1/2}$) (hours)	Clearance (mL/hr/kg)
Unconjugated Antibody	350	0.2
ADC (DAR 3.8)	250	0.4

Experimental Protocols

Protocol 1: Conjugation of NHPI-PEG4-C2-Pfp Ester to a Monoclonal Antibody

This protocol describes a general method for the conjugation of the Pfp ester end of the linker to the lysine residues of a monoclonal antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
- NHPI-PEG4-C2-Pfp ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Conical tubes
- Pipettes and tips

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS or another amine-free buffer using a desalting column according to the manufacturer's protocol.
 - Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
- Linker Preparation:
 - Allow the vial of **NHPI-PEG4-C2-Pfp ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF at a concentration of 10-20 mM.
- Conjugation Reaction:
 - Add the calculated volume of the linker stock solution to the antibody solution to achieve a desired molar excess of the linker (e.g., 5- to 10-fold molar excess over the antibody).
 - Gently mix the reaction solution by pipetting or inverting the tube.
 - Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.
- Quenching the Reaction:
 - To quench any unreacted Pfp ester, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

- Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column according to the manufacturer's protocol.

Protocol 2: Characterization of the Antibody-Linker Conjugate

This protocol outlines the key analytical techniques to characterize the antibody-linker conjugate.

1. Determination of Drug-to-Antibody Ratio (DAR):

- Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated linkers.
- UV-Vis Spectroscopy: The concentration of the antibody and the conjugated linker can be determined by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the payload (if attached), respectively. The DAR can then be calculated.

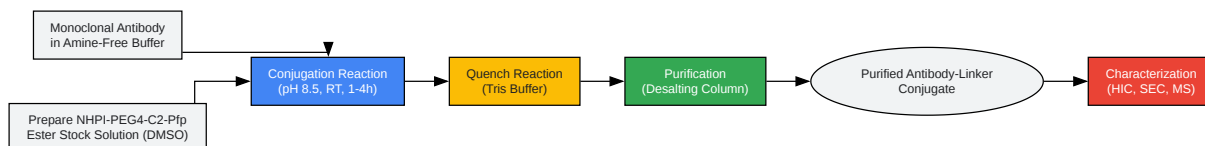
2. Analysis of Aggregation and Fragmentation:

- Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates or fragments in the purified conjugate. A high monomer content is desirable.

3. Confirmation of Conjugation:

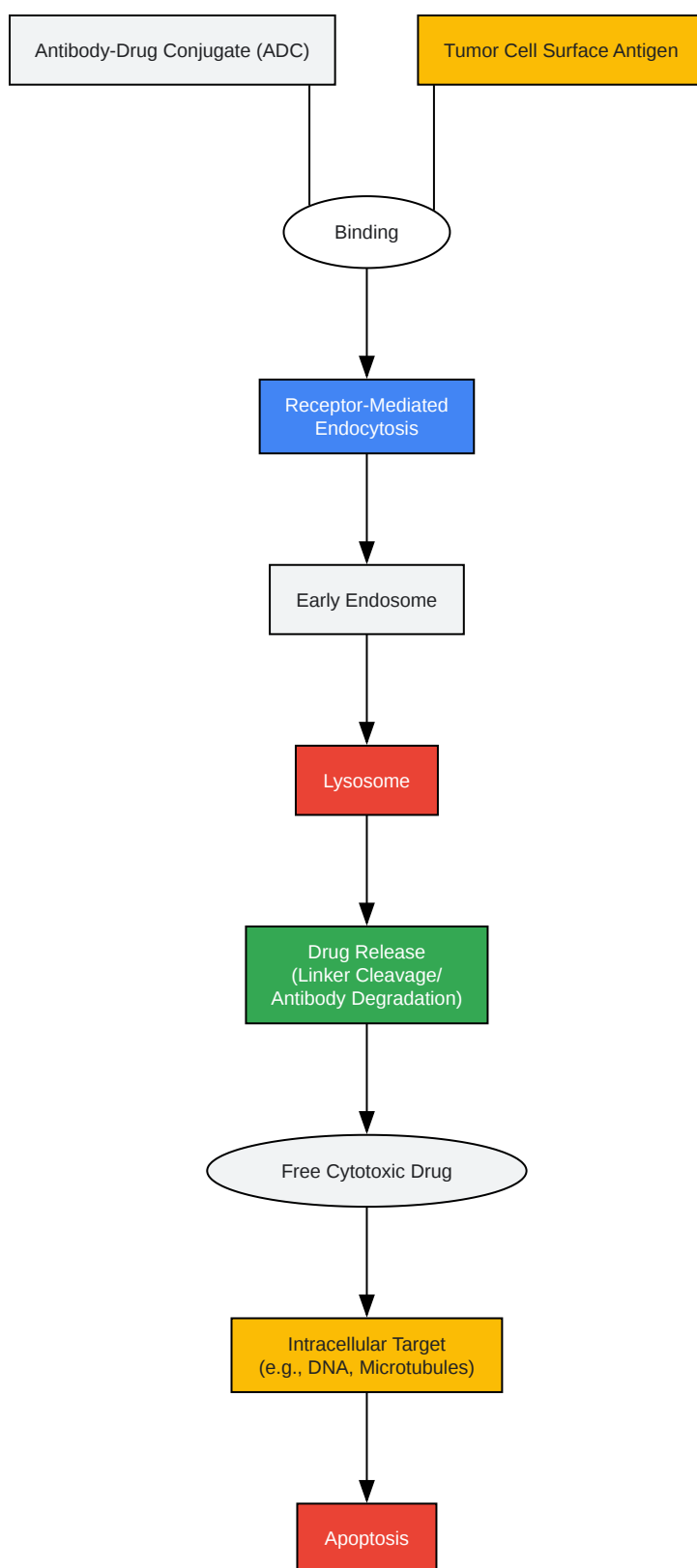
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate, confirming the attachment of the linker and providing information on the DAR distribution.

Visualizations



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Caption: Workflow for antibody-linker conjugation.



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Caption: ADC internalization and drug release pathway.

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